6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
This compound belongs to the spirotetrahydro-β-carboline class, characterized by a fused spirocyclic framework combining β-carboline and indole moieties. Key structural features include:
- 6-Chloro substitution on the β-carboline ring, which may enhance electron-withdrawing effects and influence receptor binding.
- 1'-Methyl group on the indole ring, contributing to steric effects and metabolic stability.
- 2-Propanoyl group at the spiro junction, introducing a ketone functional group capable of hydrogen bonding.
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-chloro-1'-methyl-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C22H20ClN3O2/c1-3-19(27)26-11-10-14-15-12-13(23)8-9-17(15)24-20(14)22(26)16-6-4-5-7-18(16)25(2)21(22)28/h4-9,12,24H,3,10-11H2,1-2H3 |
InChI Key |
MLUXWFCUSVYHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=C2C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The starting materials might include indole derivatives and beta-carboline precursors. Key steps could involve:
Cyclization reactions: to form the spiro structure.
Chlorination: to introduce the chlorine atom.
Acylation: to add the propanoyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles might include amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
The beta-carboline and indole structures are known for their biological activity. This compound might be studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine
Given its structural features, 6-chloro-1’-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one could be investigated for therapeutic applications, such as anticancer, antiviral, or neuroprotective agents.
Industry
In industry, this compound might find applications in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA bases, potentially affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Spirotetrahydro-β-Carboline Derivatives
Compound 17a : (1R,3S)-50-Chloro-6-Fluoro-3-Methyl-2,3,4,9-Tetrahydrospiro-[β-Carboline-1,30-Indol]-20(10H)-One
- Substituents : 6-Fluoro (vs. 6-chloro in the target), 3-methyl.
- The 3-methyl group could enhance lipophilicity .
Compound 5 : 1′-Allyl-5′-Bromo-6-Methoxy-2,3,4,9-Tetrahydrospiro[β-Carboline-1,3′-Indol]-2′(1′H)-One
- Substituents : 5′-Bromo, 6-methoxy, 1′-allyl.
- The allyl group may introduce reactivity (e.g., via Michael addition) or modulate binding pocket interactions .
Compound (CNP0143307.0) : 6-Methoxy-2-[(4-Methylphenyl)Carbonyl]-2,3,4,9-Tetrahydrospiro[beta-Carboline-1,3'-Indol]-2'(1'H)-One
- Substituents : 6-Methoxy, 4-methylphenyl carbonyl.
- Impact: The aromatic carbonyl group may engage in π-π stacking, contrasting with the aliphatic propanoyl group in the target compound. Methoxy at position 6 improves solubility but reduces electrophilicity compared to chloro .
2.2. Non-Spiro β-Carboline Analogues
1-Ethyl-6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline
- Substituents : 1-Ethyl, 6-methoxy.
- Ethyl and methoxy groups increase lipophilicity and solubility, respectively .
6-Chloro-9-Methyl-2-[3-(4-Phenylpiperazin-1-Yl)Propyl]-2,3,4,9-Tetrahydro-1H-Beta-Carbolin-1-One
- Substituents : 6-Chloro, 9-methyl, phenylpiperazine-propyl.
- Impact : The phenylpiperazine moiety introduces a bulky, basic group that may enhance CNS penetration but complicate bioavailability. The 6-chloro aligns with the target compound, suggesting shared electronic properties .
2.3. Indole-Based Analogues
3-Benzylidene-6-Chloroindolin-2-One
- Substituents : 6-Chloro, benzylidene.
- Impact: The benzylidene group introduces planarity and π-π interactions, while the 6-chloro mirrors the target compound. This non-spiro structure lacks the β-carboline fusion, limiting direct pharmacological comparisons .
Structural and Functional Comparison Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 6-Cl, 1'-Me, 2-propanoyl | ~395.8 (estimated) | Spiro rigidity; propanoyl for H-bonding |
| (1R,3S)-50-Chloro-6-Fluoro-3-Methyl-2,3,4,9-Tetrahydrospiro-[β-Carboline-1,30-Indol]-20(10H)-One | 6-F, 3-Me | ~380.8 | Smaller halogen (F) enhances electronegativity |
| 1′-Allyl-5′-Bromo-6-Methoxy-2,3,4,9-Tetrahydrospiro[β-Carboline-1,3′-Indol]-2′(1′H)-One | 5′-Br, 6-OMe, 1′-allyl | ~475.7 | Bromine for halogen bonding; allyl for reactivity |
| 6-Methoxy-2-[(4-Methylphenyl)Carbonyl]-2,3,4,9-Tetrahydrospiro[beta-Carboline-1,3'-Indol]-2'(1'H)-One | 6-OMe, 4-MePh-CO- | ~430.9 | Aromatic carbonyl for π-π interactions |
| 1-Ethyl-6-Methoxy-2,3,4,9-Tetrahydro-1H-Beta-Carboline | 1-Et, 6-OMe | 230.3 | Non-spiro; ethyl for lipophilicity |
| 6-Chloro-9-Methyl-2-[3-(4-Phenylpiperazin-1-Yl)Propyl]-2,3,4,9-Tetrahydro-1H-Beta-Carbolin-1-One | 6-Cl, 9-Me, phenylpiperazine-propyl | ~498.4 | Bulky phenylpiperazine for CNS targeting |
Key Findings and Implications
Substituent Effects: 6-Chloro vs. 6-Fluoro/Methoxy: Chloro’s bulkiness and electron-withdrawing nature may improve receptor affinity but reduce solubility compared to smaller halogens or methoxy . Spiro vs.
Functional Group Contributions: Propanoyl (target) vs. Aromatic Carbonyl (CNP0143307.0): Propanoyl’s aliphatic chain may offer flexibility in binding, while aromatic carbonyls favor rigid interactions . Allyl/Bromine (Compound 5): These groups introduce unique reactivity or binding modes absent in the target compound .
Pharmacological Potential: The target compound’s combination of chloro, methyl, and propanoyl may balance lipophilicity, metabolic stability, and target engagement. Structural analogues highlight trade-offs between electronic effects, solubility, and steric demands.
Biological Activity
6-Chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuroactive properties and potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can be represented as follows:
This compound features a chloro group at the 6-position and a propanoyl moiety that contributes to its biological activity.
Antitumor Activity
Research indicates that beta-carboline derivatives exhibit significant antitumor properties. A study focusing on various beta-carboline compounds demonstrated that they can interact with DNA and induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions could enhance antitumor efficacy .
Neuroprotective Effects
Beta-carbolines are known for their neuroprotective effects. Compounds like harmine and harmaline have been shown to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and antioxidant activity. The specific compound may share similar pathways due to its structural similarities .
Antioxidant Activity
Beta-carbolines have demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. These activities are crucial for protecting cells from oxidative damage, which is implicated in various diseases . The antioxidant potential of 6-chloro-1'-methyl-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one warrants further investigation.
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar to other beta-carbolines, this compound may intercalate with DNA and disrupt replication processes.
- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Neurotransmitter Modulation : By affecting neurotransmitter levels (e.g., serotonin), the compound may influence mood and cognitive functions.
Case Study 1: Antitumor Efficacy
In a controlled study involving various beta-carboline derivatives, researchers found that certain modifications significantly enhanced cytotoxicity against human cancer cell lines. The tested compound showed promising results in inhibiting cell growth in vitro .
Case Study 2: Neuroprotective Properties
A study examining the neuroprotective effects of beta-carbolines reported that these compounds reduced neuronal death in models of oxidative stress. The specific compound's ability to protect against neurodegeneration was highlighted as a potential therapeutic avenue for conditions like Alzheimer's disease .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
